molecular formula C25H19FN4O2S B2875780 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 959552-72-8

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2875780
CAS No.: 959552-72-8
M. Wt: 458.51
InChI Key: VWSITDUKKBKUTR-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-c]quinazolin, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinazolinone, including those with substitutions that closely resemble the structure of the compound , exhibit potent antimicrobial activity. For instance, N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides were synthesized and evaluated for antibacterial and antifungal activities, revealing significant activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Antypenko et al., 2017).

Anticancer Properties

Several studies have demonstrated that quinazolinone derivatives possess notable anticancer properties. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed promising in vitro anticancer activity, particularly against non-small cell lung cancer and CNS cancer cell lines, highlighting the potential of such compounds in anticancer drug development (Berest et al., 2011).

Anticonvulsant Effects

Quinazolinone derivatives have also been explored for their anticonvulsant effects. A study on 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides found that these compounds exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, suggesting potential applications in the treatment of epilepsy or seizure-related disorders (Bunyatyan et al., 2020).

Dual EGFR/HER2 Inhibition

Compounds within the quinazolinone class have been identified as dual EGFR/HER2 inhibitors, offering potential therapeutic applications in treating cancers that overexpress these receptors. For instance, benzo[g]quinazolin benzenesulfonamide derivatives demonstrated high activity against lung cancer cell lines and potent inhibition of EGFR and HER2, indicating their potential as targeted cancer therapies (Alsaid et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some imidazoquinazolin derivatives have been found to inhibit certain kinases, which are proteins that play key roles in cell signaling .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c26-18-11-5-7-13-20(18)27-22(31)15-33-25-29-19-12-6-4-10-17(19)23-28-21(24(32)30(23)25)14-16-8-2-1-3-9-16/h1-13,21H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSITDUKKBKUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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